molecular formula C5H4F3N3OS B3059631 n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 10444-99-2

n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B3059631
CAS RN: 10444-99-2
M. Wt: 211.17 g/mol
InChI Key: AUAGFVGIYFHJAO-UHFFFAOYSA-N
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Description

The compound “n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is known for its lower toxicity and in vivo stability due to its aromaticity . This compound is part of a group of molecules that have gained prominence due to their wide variety of biological activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including “n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide”, involves the use of low-molecular-weight drugs to selectively destroy tumor cells or at least prevent their proliferation . The synthesis process is designed to create new chemical structures that can act as more effective and reliable anticancer agents .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .


Chemical Reactions Analysis

The chemical reactions of “n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” involve the inhibition of the Abl protein kinase . This compound has shown selective activity against the Bcr-Abl positive K562 cell line .

Scientific Research Applications

Anticancer Properties

1,3,4-Thiadiazole compounds exhibit promising anticancer potential. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. Although not all derivatives proved significantly cytotoxic, compound 4i demonstrated activity against the C6 rat brain cancer cell line with an IC50 of 0.097 mM . Further investigations into the mechanism of action and optimization of derivatives could lead to novel chemotherapeutic agents.

Apoptosis Induction

Derivatives of n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide have been explored as apoptosis inducers via the caspase pathway. These compounds hold potential for anticancer activity by promoting programmed cell death . Understanding their precise mechanisms and optimizing their structure could enhance their therapeutic efficacy.

Mechanism of Action

Target of Action

Similar compounds have been shown to induce apoptosis via a caspase-dependent pathway , suggesting that this compound may also target caspases or other proteins involved in apoptosis.

Mode of Action

Based on the observed induction of apoptosis in similar compounds , it can be hypothesized that this compound may interact with its targets to trigger programmed cell death.

Biochemical Pathways

Given the observed induction of apoptosis in similar compounds , it is likely that this compound affects pathways related to cell death and survival.

Result of Action

Similar compounds have been shown to induce apoptosis in various cell lines , suggesting that this compound may have similar effects.

properties

IUPAC Name

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3OS/c1-2(12)9-4-11-10-3(13-4)5(6,7)8/h1H3,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAGFVGIYFHJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908974
Record name N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

CAS RN

10444-99-2
Record name Acetamide, N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010444992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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